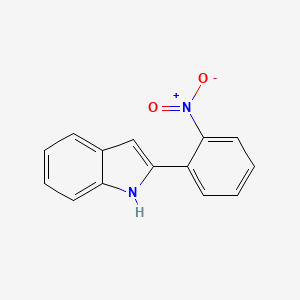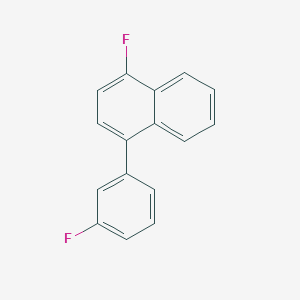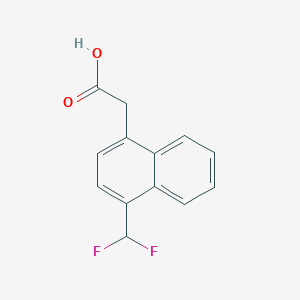![molecular formula C13H26O2Si B11871062 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid CAS No. 88729-73-1](/img/structure/B11871062.png)
1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a trimethylsilyl group attached via a propyl chain. This compound is notable for its unique structural features, which combine the stability of the cyclohexane ring with the reactivity of the carboxylic acid and the steric bulk provided by the trimethylsilyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment to Propyl Chain: The propyl chain can be synthesized through standard organic reactions such as Grignard reactions or alkylation.
Cyclohexane Ring Formation: The cyclohexane ring can be constructed using cyclization reactions or by starting with cyclohexane and introducing the necessary functional groups.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions: 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles like amines.
Major Products:
Oxidation Products: Esters, anhydrides.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the trimethylsilyl group provides steric protection and can influence the compound’s reactivity. The cyclohexane ring offers structural stability and can affect the compound’s overall conformation and binding properties.
類似化合物との比較
1-(Trimethylsilyl)-3-propanol: Shares the trimethylsilyl group and propyl chain but lacks the cyclohexane ring and carboxylic acid group.
Cyclohexanecarboxylic acid: Contains the cyclohexane ring and carboxylic acid group but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but lacks the propyl chain, cyclohexane ring, and carboxylic acid group.
Uniqueness: 1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid is unique due to its combination of a bulky trimethylsilyl group, a stable cyclohexane ring, and a reactive carboxylic acid group. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
88729-73-1 |
|---|---|
分子式 |
C13H26O2Si |
分子量 |
242.43 g/mol |
IUPAC名 |
1-(3-trimethylsilylpropyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H26O2Si/c1-16(2,3)11-7-10-13(12(14)15)8-5-4-6-9-13/h4-11H2,1-3H3,(H,14,15) |
InChIキー |
ZFRVEVLJNJMEKE-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCCC1(CCCCC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)
![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)

